N-Ethyl-1,3,4-thiadiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial , anticonvulsant , and antitumor activities 1,3,4-thiadiazoles have been reported to inhibit various enzymes such as epidermal growth factor receptor (egfr) kinase, carbonic anhydrase, phosphodiesterase-7 (pde7), tyrosine kinase, and aromatase .
Mode of Action
It’s known that the 1,3,4-thiadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting a potential antimicrobial mode of action .
Biochemical Pathways
Given the reported biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways associated with microbial growth, neuronal signaling, and tumor progression .
Pharmacokinetics
The compound’s molecular formula is reported as c6h13n7s, with an average mass of 215279 Da . This information, along with further experimental studies, could help predict its ADME properties.
Result of Action
Based on the reported activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to the inhibition of microbial growth, reduction of neuronal excitability, and suppression of tumor progression .
Biochemical Analysis
Cellular Effects
Compounds within the 1,3,4-thiadiazole class have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . These effects suggest that N-Ethyl-1,3,4-thiadiazole-2,5-diamine may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that compounds within the 1,3,4-thiadiazole class can exhibit potent biological activities at certain dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbothioamide with an appropriate nitrile or isothiocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-Ethyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound of the family, known for its broad spectrum of biological activities.
2-Amino-1,3,4-thiadiazole: Similar structure but with an amino group at the 2-position, exhibiting different reactivity and biological properties.
5-Methyl-1,3,4-thiadiazole: A methyl-substituted derivative with distinct chemical and biological characteristics.
Uniqueness of N-Ethyl-1,3,4-thiadiazole-2,5-diamine: this compound stands out due to its unique ethyl substitution, which imparts specific chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWZTLHPKKOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.